2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol
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Overview
Description
2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol is an organic compound with a unique structure that includes a cyclopentene ring substituted with a methyl group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with isoprene in the presence of a catalyst to form the desired cyclopentene derivative. The reaction conditions typically include elevated temperatures and the use of a Lewis acid catalyst to facilitate the cycloaddition reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions followed by purification steps such as distillation or crystallization to obtain the pure compound. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, KCN)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Halogenated derivatives, substituted alcohols
Scientific Research Applications
2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-cyclopenten-1-one: A structurally similar compound with a cyclopentenone ring.
Prallethrin: A related compound used as an insecticide.
Uniqueness
2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
330151-26-3 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-methyl-1-prop-2-enylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-6-9(10)7-4-5-8(9)2/h3,5,10H,1,4,6-7H2,2H3 |
InChI Key |
HHRVSZBZBOKLGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC1(CC=C)O |
Origin of Product |
United States |
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